2-[(4-Ethylcyclohexyl)amino]propan-1-ol

Positional Isomerism Physicochemical Differentiation Structure-Activity Relationship

2-[(4-Ethylcyclohexyl)amino]propan-1-ol (CAS 1154899-83-8) is a chiral amino alcohol with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol. The molecule features a 4-ethylcyclohexylamine moiety linked to a propan-1-ol backbone, positioning it within the broader class of aminocyclohexyl derivatives that have been extensively investigated as ion channel modulators, most notably in the context of atrial fibrillation therapeutics.

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
Cat. No. B13302531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Ethylcyclohexyl)amino]propan-1-ol
Molecular FormulaC11H23NO
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESCCC1CCC(CC1)NC(C)CO
InChIInChI=1S/C11H23NO/c1-3-10-4-6-11(7-5-10)12-9(2)8-13/h9-13H,3-8H2,1-2H3
InChIKeyHGKUWSOPMHKIKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Ethylcyclohexyl)amino]propan-1-ol – A Structurally Defined Amino Alcohol Building Block for Ion Channel Research


2-[(4-Ethylcyclohexyl)amino]propan-1-ol (CAS 1154899-83-8) is a chiral amino alcohol with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol [1]. The molecule features a 4-ethylcyclohexylamine moiety linked to a propan-1-ol backbone, positioning it within the broader class of aminocyclohexyl derivatives that have been extensively investigated as ion channel modulators, most notably in the context of atrial fibrillation therapeutics [2]. As a research intermediate and building block, its primary value lies in the precisely defined substitution pattern that dictates its physicochemical and potential pharmacological properties.

Why Generic Substitution Fails for 2-[(4-Ethylcyclohexyl)amino]propan-1-ol in Specialized Research


The aminocyclohexyl chemical space is exceptionally sensitive to minor structural modifications. Subtle changes in the position of the amino alcohol linkage, the alkyl substitution on the cyclohexyl ring, or the length of the hydroxyalkyl chain can profoundly alter ion channel binding kinetics, atria-ventricular selectivity, and metabolic stability [1]. As demonstrated within the aminocyclohexyl ether patent landscape, compounds within this class are not interchangeable; the specific combination of the 4-ethyl substituent on the cyclohexyl ring and the 2-aminopropan-1-ol scaffold represents a unique pharmacophoric fingerprint. Generic substitution with a positional isomer or a des-ethyl analog, without explicit comparative data, risks negating the desired biological profile that makes the target compound a relevant research tool.

Product-Specific Quantitative Evidence Guide for 2-[(4-Ethylcyclohexyl)amino]propan-1-ol


Positional Isomerism: 2-[(4-Ethylcyclohexyl)amino]propan-1-ol vs. 3-[(4-Ethylcyclohexyl)amino]propan-1-ol

The target compound (CAS 1154899-83-8) is the 2-aminopropan-1-ol positional isomer, which places the methyl substituent on the carbon alpha to the amine. This contrasts directly with the 3-aminopropan-1-ol isomer (CAS 1042551-60-9), where the amine is attached to a straight-chain propyl spacer [1]. This structural difference results in distinct computed physicochemical properties that influence molecular recognition. Specifically, the presence of an additional methyl branch in the target compound increases steric bulk near the amine and reduces conformational flexibility, which is a critical determinant in aminocyclohexyl ether ion channel binding as disclosed in the patent family [2].

Positional Isomerism Physicochemical Differentiation Structure-Activity Relationship

Diol vs. Mono-ol Backbone: 2-[(4-Ethylcyclohexyl)amino]propan-1-ol vs. 2-[(4-Ethylcyclohexyl)amino]propane-1,3-diol

The target compound is a mono-ol with a single primary hydroxyl group. A closely related analog, 2-[(4-ethylcyclohexyl)amino]propane-1,3-diol, features an additional hydroxyl group, dramatically increasing hydrogen-bonding capacity . This distinction is not merely physicochemical; in the context of ion channel drug discovery, increased polarity is known to reduce passive membrane permeability and alter tissue distribution, making the target mono-ol the preferred scaffold for compounds requiring blood-brain barrier penetration or intracellular target engagement [1].

Hydrogen Bonding Capacity Lipophilicity Metabolic Stability

Substitution Pattern on Cyclohexyl Ring: 4-Ethyl vs. Unsubstituted Cyclohexyl Analogs

The presence of a 4-ethyl substituent on the cyclohexyl ring of the target compound is a key differentiator from unsubstituted cyclohexyl analogs, such as 2-[(1-cyclohexylethyl)amino]propan-1-ol . The ethyl group increases both the lipophilic surface area and the steric bulk of the molecule. Within the aminocyclohexyl ether patent class, variations in cyclohexyl substitution are explicitly linked to differential ion channel subtype selectivity, particularly for the Kv1.5 channel involved in atrial repolarization [1].

Steric Effects Lipophilicity Receptor Binding

N-Methylation Status: Secondary Amine vs. Tertiary Amine Analogs

The target compound contains a secondary amine (-NH-), which is both a hydrogen bond donor and acceptor. A closely related analog, 3-[(4-ethylcyclohexyl)-methylamino]propan-1-ol (available through various suppliers), features an N-methylated tertiary amine, which abolishes hydrogen bond donor capacity [1]. In the context of aminocyclohexyl ether pharmacology, the secondary amine is essential for forming a key hydrogen bond interaction within the ion channel pore. N-methylation is known to significantly reduce or abolish Kv1.5 blocking activity in this chemical series [2].

Amine Basicity Metabolism Hydrogen Bonding

Optimal Research and Industrial Application Scenarios for 2-[(4-Ethylcyclohexyl)amino]propan-1-ol


Synthesis of Atria-Selective Ion Channel Modulators

The compound serves as a direct synthetic intermediate for constructing aminocyclohexyl ether derivatives as described in US-20070197632-A1, where the 4-ethylcyclohexylamine moiety is a preferred embodiment for achieving Kv1.5 channel blockade and atrial-selective antiarrhythmic activity [1]. The secondary amine handle allows for subsequent N-alkylation or etherification steps critical to the final pharmacophore.

Structure-Activity Relationship (SAR) Probe for Cyclohexyl Substitution Studies

Given the well-documented impact of cyclohexyl substitution on ion channel pharmacology [1], this compound is an ideal comparator for head-to-head SAR studies against des-ethyl, 4-methyl, or 4-tert-butyl analogs. Its defined ethyl substitution and secondary amine enable systematic exploration of steric and lipophilic effects on target binding.

Chiral Building Block for Asymmetric Synthesis

The compound contains an undefined stereocenter at the 2-position of the propanol chain, as indicated by its PubChem record (Undefined Atom Stereocenter Count: 1) [2]. This makes it a valuable substrate for chiral resolution or asymmetric synthesis studies aimed at producing enantiopure aminocyclohexyl derivatives, where stereochemistry is known to influence ion channel blocking potency and selectivity within this compound class.

Physicochemical Probe for Hydrogen Bonding and Lipophilicity Optimization

With a computed XLogP3-AA of 2.1, a TPSA of 32.3 Ų, and exactly 2 hydrogen bond donors and 2 acceptors [2], the compound occupies a well-defined physicochemical space. It can serve as a reference molecule for medicinal chemistry programs optimizing CNS drug-like properties or for computational models predicting membrane permeability and solubility within the aminocyclohexyl chemical series.

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